

An In-depth Technical Guide to the Physical Constants of 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isobutoxynaphthalene

Cat. No.: B1293758

[Get Quote](#)

This guide provides a comprehensive examination of the critical physical constants—melting and boiling points—of **2-isobutoxynaphthalene** (CAS No. 2173-57-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes literature data with field-proven experimental methodologies. Our focus is not merely on presenting values but on explaining the causality behind their determination and ensuring the trustworthiness of the data through robust protocols.

Introduction to 2-Isobutoxynaphthalene

2-Isobutoxynaphthalene, also known as β -Naphthyl isobutyl ether or Fragarol, is an aromatic ether characterized by a naphthalene ring substituted with an isobutoxy group.^{[1][2]} Its molecular formula is $C_{14}H_{16}O$, with a molecular weight of approximately 200.28 g/mol.^{[1][3][4]} This compound presents as a white crystalline solid and is recognized for its sweet, fruity, and floral aroma, which has led to its use as a fragrance and flavoring agent.^{[1][5][6][7][8]} A thorough understanding of its physical properties is fundamental for its application, purification, and quality control in both research and industrial settings.

Part 1: Core Physicochemical Constants

The melting and boiling points are fundamental properties that define a compound's physical state under varying temperature and pressure conditions. They are critical indicators of purity and are essential for designing processes such as distillation, crystallization, and formulation.

Summary of Physical Constants

The quantitative data for **2-isobutoxynaphthalene** are summarized below. It is crucial to note the pressure-dependence of the boiling point, a common characteristic of organic compounds with relatively high molecular weights.

Physical Constant	Reported Value	Conditions
Melting Point	31–33.5 °C	Atmospheric Pressure (760 mmHg)
Boiling Point	305–309 °C	Atmospheric Pressure (760 mmHg)
147–150 °C	Reduced Pressure (4 Torr)	
Appearance	White Crystalline Solid	Standard Temperature & Pressure

Discussion of Thermal Properties

Melting Point: The melting point of **2-isobutoxynaphthalene** is consistently reported in a narrow range of 31 °C to 33.5 °C.[1][5][6][8][9][10] This sharp melting range is characteristic of a pure crystalline solid. In a laboratory setting, a melting point depression or a broadening of the melting range would signify the presence of impurities, according to Raoult's Law. Therefore, precise melting point determination serves as a primary, rapid method for purity assessment.

Boiling Point: The boiling point exhibits significant variation depending on the ambient pressure. At standard atmospheric pressure (760 mmHg), the reported boiling point is approximately 305–309 °C.[10][11] However, subjecting the compound to such high temperatures risks thermal decomposition.

To circumvent this, the boiling point is often determined under reduced pressure. A commonly cited value is 147–150 °C at 4 Torr.[1][12] This practice of vacuum distillation is a cornerstone of organic synthesis, enabling the purification of high-boiling-point compounds at temperatures well below their decomposition point, thereby preserving the integrity of the molecule.

Part 2: Experimental Determination Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following methodologies represent robust, self-validating systems for determining the melting and boiling points of **2-isobutoxynaphthalene**.

Protocol for Melting Point Determination (Capillary Method)

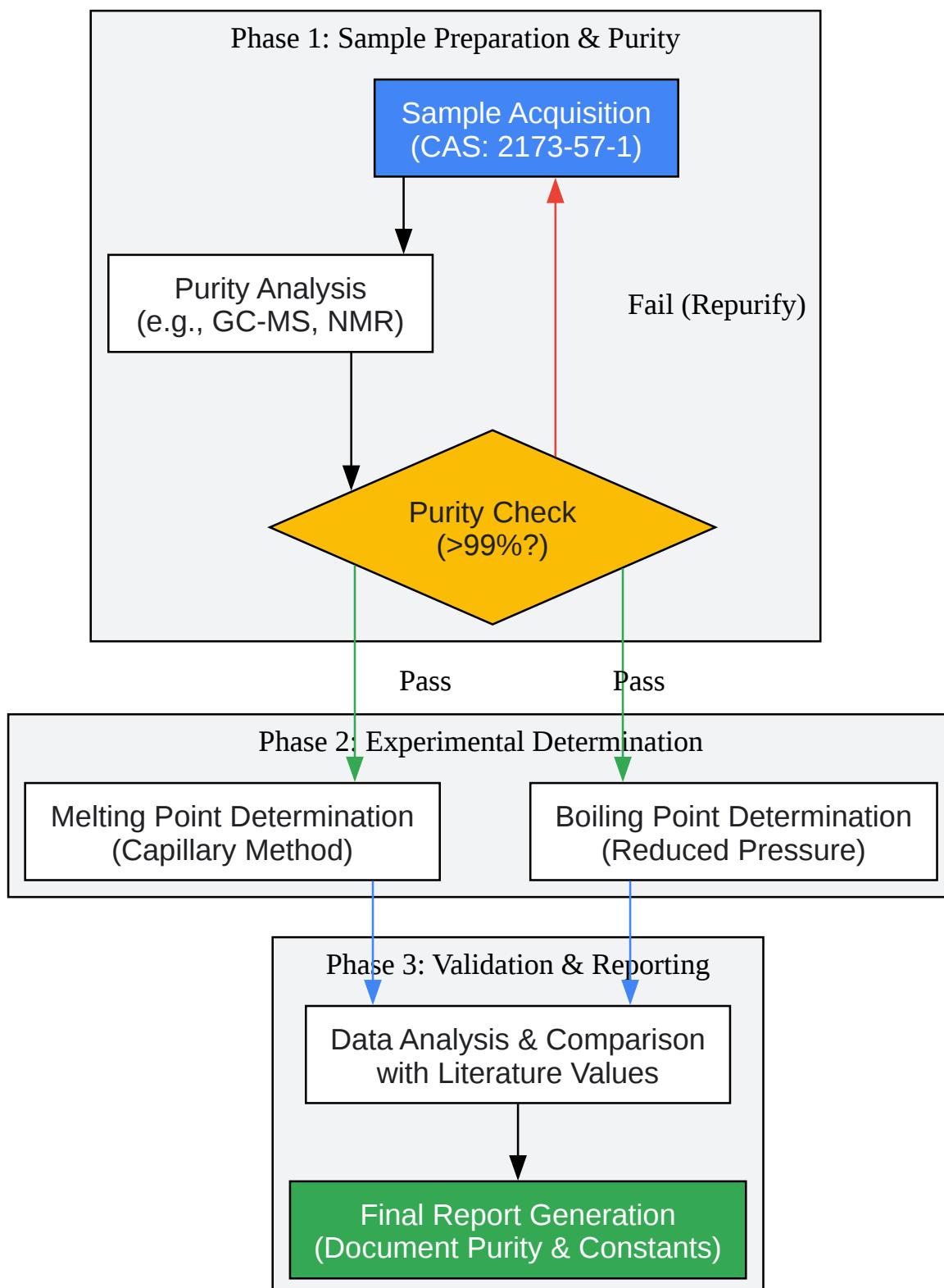
Causality: The capillary method is selected for its high precision with small sample quantities and its ability to provide a visual confirmation of the phase transition from solid to liquid. A sharp, clear transition is a strong indicator of high purity.

Methodology:

- **Sample Preparation:** Ensure the **2-isobutoxynaphthalene** sample is completely dry. Finely crush a small amount of the white crystals into a powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.
- **Capillary Loading:** Tamp the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount (2-3 mm in height) of tightly packed material is inside.
- **Instrument Setup:** Place the loaded capillary tube into a calibrated melting point apparatus.
- **Heating Profile:**
 - **Rapid Ramp:** Quickly increase the temperature to approximately 20 °C below the expected melting point (~32 °C).
 - **Slow Ramp:** Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.
- **Data Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample becomes a clear liquid.

- The melting range is reported as $T_1 - T_2$. For a pure sample, this range should be narrow ($< 1.5 \text{ } ^\circ\text{C}$).

Protocol for Boiling Point Determination (Reduced Pressure Distillation)


Causality: This method is chosen to purify the compound and determine its boiling point at a pressure where thermal degradation is minimized. The inclusion of a manometer provides a precise measurement of the system pressure, which is essential for data consistency and comparison with literature values.

Methodology:

- Apparatus Assembly: Assemble a short-path distillation apparatus. Place a sample of **2-isobutoxynaphthalene** in the distilling flask with a magnetic stir bar for smooth boiling.
- Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Integrate a digital manometer between the apparatus and the pump to accurately monitor the system pressure.
- Pressure Stabilization: Evacuate the system. Adjust the vacuum until a stable pressure is achieved and maintained (e.g., 4 Torr).
- Heating: Begin heating the distilling flask gently using a heating mantle. Ensure the stir bar is rotating to prevent bumping.
- Equilibrium and Data Recording:
 - Observe the vapor rising and the condensation of liquid on the thermometer bulb. The boiling point is the temperature at which the thermometer reading stabilizes while a steady stream of distillate is collected.
 - Record this stable temperature and the corresponding pressure from the manometer.
 - Repeat the measurement to ensure reproducibility.

Part 3: Workflow for Physical Constant Verification

The trustworthiness of experimental data is paramount. The following workflow illustrates a self-validating system for the characterization of a chemical compound like **2-isobutoxynaphthalene**, ensuring that reported physical constants are linked to verified sample purity.

[Click to download full resolution via product page](#)

Caption: Workflow for the verification of physical constants of a chemical sample.

This diagram illustrates the logical progression from acquiring a sample to reporting its verified physical properties. A critical checkpoint is the initial purity analysis; if the sample fails to meet the required purity standard, it must be repurified before its physical constants are determined. This ensures that the final data accurately represents the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Isobutoxynaphthalene | 2173-57-1 [smolecule.com]
- 2. fragancematerialsafetyresource.elsevier.com [fragancematerialsafetyresource.elsevier.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 2-ISOBUTOXYNAPHTHALENE | 2173-57-1 [chemicalbook.com]
- 6. nerolin fragarol, 2173-57-1 [thegoodscentscompany.com]
- 7. bocsci.com [bocsci.com]
- 8. synerzine.com [synerzine.com]
- 9. Showing Compound 2-(2-Methylpropoxy)naphthalene (FDB013700) - FooDB [foodb.ca]
- 10. 2-(2-Methylpropoxy)naphthalene | C14H16O | CID 16582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbull.com [chemicalbull.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Constants of 2-Isobutoxynaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293758#2-isobutoxynaphthalene-physical-constants-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com